

Unexpected cleavage of TBDMS ether under basic conditions.

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Compound of Interest

Compound Name: *tert*-Butyldimethylsilane

Cat. No.: B7800976

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Technical Support Center: Silyl Ether Protecting Groups

Welcome to the technical support center for silyl ether protecting groups. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during organic synthesis.

Frequently Asked Questions (FAQs): TBDMS Ether Stability

Q1: My TBDMS ether, which should be stable, was unexpectedly cleaved under mild basic conditions (e.g., K_2CO_3 in methanol). What could be the cause?

While *tert*-butyldimethylsilyl (TBDMS) ethers are generally robust and stable to aqueous bases, they can become labile under specific circumstances that are often overlooked.^[1] The most common cause for unexpected cleavage under mild basic conditions is the presence of a nearby hydroxyl group (or another proton-donating functional group) within the molecule. This phenomenon, known as "neighboring group participation" or "anchimeric assistance," can dramatically accelerate the rate of cleavage.

If your substrate is a diol, hydroxy-ketone, hydroxy-ester, or a similar structure where a TBDMS-protected alcohol is in close proximity to a free hydroxyl group, intramolecular-

catalyzed cleavage is the likely cause. The base deprotonates the neighboring hydroxyl group, which then acts as a potent internal nucleophile to attack the silicon atom, leading to deprotection.

Q2: What is the detailed mechanism for this neighboring group-assisted cleavage?

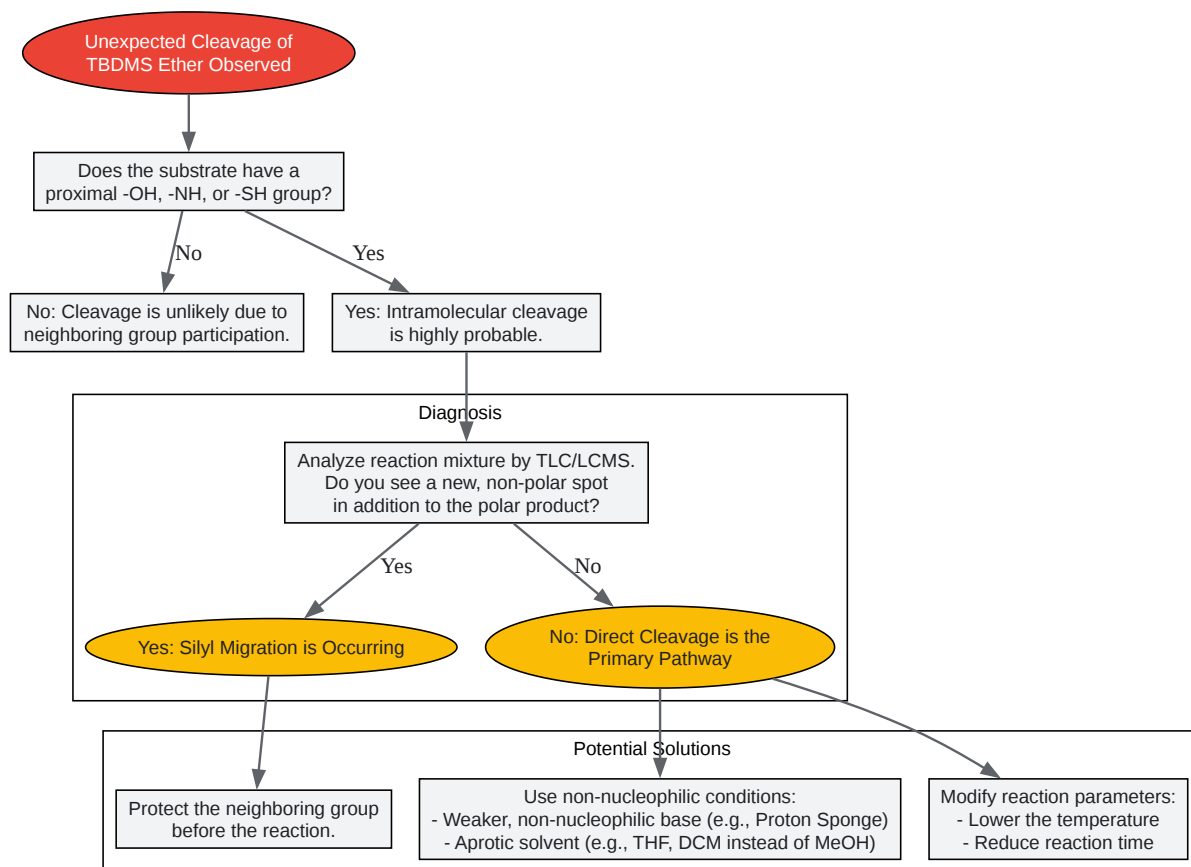
The cleavage proceeds through a multi-step intramolecular pathway. The process is initiated by the base, which deprotonates the free hydroxyl group to form an alkoxide. This alkoxide then attacks the silicon atom of the adjacent TBDMS ether.

The key steps are:

- **Deprotonation:** A base (e.g., carbonate, hydroxide) removes the proton from the free hydroxyl group, creating a nucleophilic alkoxide.
- **Intramolecular Attack:** The newly formed alkoxide attacks the electrophilic silicon atom of the nearby TBDMS ether. This forms a transient, pentacoordinate silicon intermediate with a cyclic structure.
- **Cleavage:** The cyclic intermediate collapses, breaking the original, more sterically hindered silicon-oxygen bond and releasing the deprotected alcohol. The silicon species is then neutralized by the proton source in the reaction (e.g., methanol).

This mechanism explains why even mild bases can facilitate cleavage in substrates like 1,2- or 1,3-diols.

Mechanism of Intramolecular TBDMS Ether Cleavage



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References

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
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